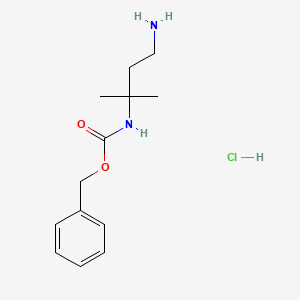
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol . This compound features a pyrrolidine ring fused to a pyrimidine ring, making it a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Industrial production methods may involve the use of organometallic catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with significant pharmacological properties.
Prolinol: A derivative of pyrrolidine with various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to biological targets and its potential for diverse chemical modifications .
Propiedades
Número CAS |
1020352-94-6 |
|---|---|
Fórmula molecular |
C8H14Cl3N3 |
Peso molecular |
258.6 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-ylpyrimidine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |
Clave InChI |
OGCIKBDGSQWKIM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


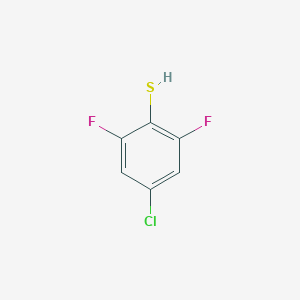
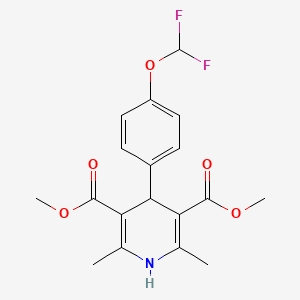

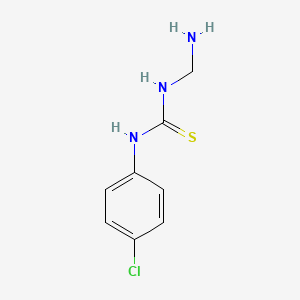
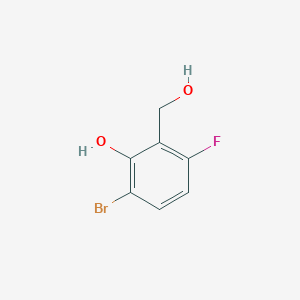

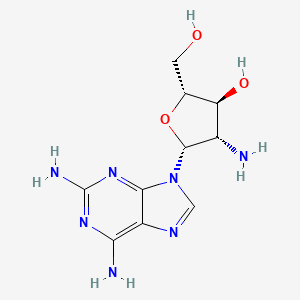
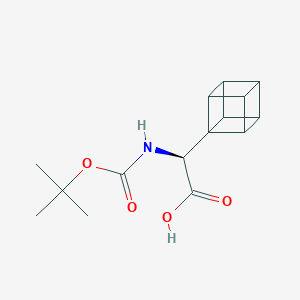

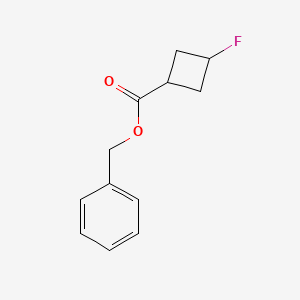
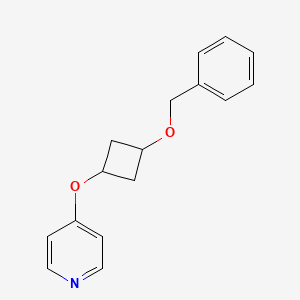
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
